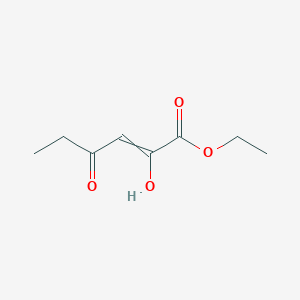
Ethyl 2-hydroxy-4-oxohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains both hydroxyl and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and ethyl formate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Ethyl acetoacetate+Ethyl formateNaOEtEthyl 2-hydroxy-4-oxohex-2-enoate
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 2-oxo-4-oxohex-2-enoate.
Reduction: The keto group can be reduced to form ethyl 2-hydroxy-4-hydroxyhex-2-enoate.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ethyl 2-oxo-4-oxohex-2-enoate.
Reduction: Ethyl 2-hydroxy-4-hydroxyhex-2-enoate.
Substitution: Ethyl 2-halo-4-oxohex-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-4-oxohex-2-enoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites. The compound’s hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-4-oxohex-2-enoate can be compared with similar compounds such as:
Methyl vinyl glycolate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxybut-3-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-oxo-4-oxohex-2-enoate: Oxidized form of this compound.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h5,10H,3-4H2,1-2H3 |
Clave InChI |
OUXMMBFKIDQKRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C=C(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


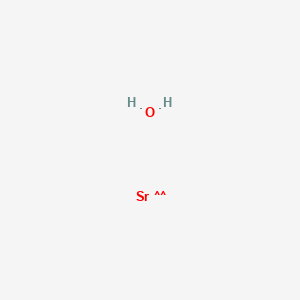
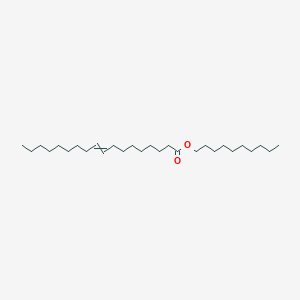
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
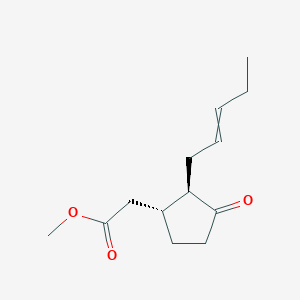
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)

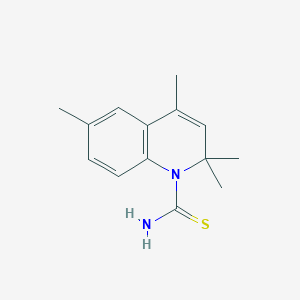
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
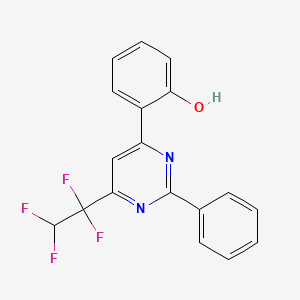
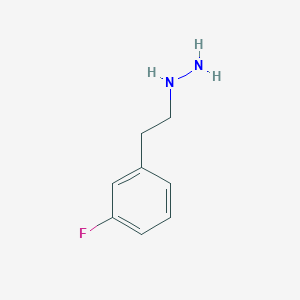
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
